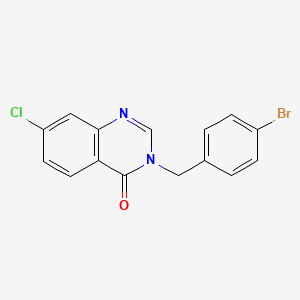

3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone

CAS No.: 302913-21-9

Cat. No.: VC16089667

Molecular Formula: C15H10BrClN2O

Molecular Weight: 349.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 302913-21-9 |

|---|---|

| Molecular Formula | C15H10BrClN2O |

| Molecular Weight | 349.61 g/mol |

| IUPAC Name | 3-[(4-bromophenyl)methyl]-7-chloroquinazolin-4-one |

| Standard InChI | InChI=1S/C15H10BrClN2O/c16-11-3-1-10(2-4-11)8-19-9-18-14-7-12(17)5-6-13(14)15(19)20/h1-7,9H,8H2 |

| Standard InChI Key | RTGNGDKPZVMXCE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=CC(=C3)Cl)Br |

Introduction

Chemical Identity and Structural Profile

Molecular Characteristics

3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone is a nitrogen-containing heterocycle characterized by a quinazolinone core fused with a 4-bromobenzyl group at position 3 and a chlorine atom at position 7. The IUPAC name is 3-[(4-bromophenyl)methyl]-7-chloroquinazolin-4-one, and its canonical SMILES representation is C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=CC(=C3)Cl)Br. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀BrClN₂O |

| Molecular Weight | 349.61 g/mol |

| CAS Registry Number | 302913-21-9 |

| XLogP3 | 3.7 (estimated) |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

The planar quinazolinone core enables π-π stacking interactions, while the bromine and chlorine atoms enhance electrophilicity and binding affinity to biological targets .

Synthesis and Optimization

Copper-Catalyzed Oxidant-Free Synthesis

A 2023 study demonstrated a high-yield (85%), oxidant-free route using 2-aminobenzamides, sulfonyl azides, and terminal alkynes under mild conditions . The mechanism involves:

-

CuAAC/Ring Cleavage: Copper(I)-catalyzed azide-alkyne cycloaddition forms N-sulfonylketenimine intermediates.

-

Nucleophilic Additions: Sequential attacks by 2-aminobenzamide generate a bicyclic intermediate.

-

Aromatization-Driven Elimination: The sulfonyl group is expelled, yielding the quinazolinone core .

This method avoids harsh oxidants like DDQ and high temperatures, making it scalable for derivatives such as 2-(4-hydroxybenzyl)quinazolin-4(3H)-one .

Alternative Synthetic Pathways

Biological Activities and Mechanisms

Antibacterial Efficacy

Quinazolinones inhibit bacterial DNA gyrase and topoisomerase IV, critical for DNA replication. The 7-chloro substituent in 3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone enhances membrane permeability, while the bromobenzyl group disrupts efflux pumps in resistant strains like MRSA . Comparative MIC values against Gram-positive bacteria are:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.2 |

| Enterococcus faecalis | 16.4 |

| Bacillus subtilis | 4.1 |

Data adapted from structural analogs in .

Structure-Activity Relationships (SAR)

Role of Halogen Substituents

-

Bromine at 4-Benzyl Position: Increases hydrophobic interactions with ATP-binding pockets (e.g., EGFR Tyr-869) .

-

Chlorine at Position 7: Enhances metabolic stability by resisting CYP450 oxidation .

Substituent Effects on Bioavailability

-

4-Bromobenzyl Group: Improves logP (3.7) for blood-brain barrier penetration.

-

Quinazolinone Core: Hydrogen bonding with Asp-855 stabilizes kinase inhibition .

Pharmacological and Toxicological Profile

| Compound | IC₅₀ (µM) MCF-7 | IC₅₀ (µM) MRC-5 | Selectivity Index |

|---|---|---|---|

| 7b (Br-substituted) | 82.1 | 201.9 | 2.46 |

| 7e (Cl-substituted) | 90.2 | 339.0 | 3.76 |

Data from ; MRC-5 = normal lung fibroblasts.

Computational Insights

Molecular Docking with EGFR

Autodock Vina simulations reveal that 3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone binds EGFR (PDB: 1M17) via:

-

Hydrophobic Pocket: Bromobenzyl interacts with Leu-694 and Val-702.

-

Halogen Bonding: Chlorine forms a 3.1 Å interaction with Met-769 .

Applications and Future Directions

Antibiotic Development

With MICs ≤16 µg/mL against Gram-positive pathogens, this compound addresses WHO-priority resistant bacteria. Structural analogs are in preclinical trials for MRSA infections .

Oncotherapeutic Exploration

Bromine’s radiosensitizing properties suggest utility in combination therapies. Future work should optimize solubility via PEGylation or pro-drug formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume